5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine belongs to the triazolopyrimidine class, a scaffold renowned for its pharmacological versatility. Triazolopyrimidines are fused heterocyclic systems combining triazole and pyrimidine rings, often modified with substituents to optimize bioactivity, solubility, and metabolic stability . The target compound features a 4-chlorophenyl group at position 5 and a 4-(difluoromethoxy)phenyl group at position 7, which confer distinct electronic and steric properties critical for interactions with biological targets. Recent synthetic advancements, such as the use of eco-friendly additives like 4,4’-trimethylenedipiperidine (TMDP), have enabled efficient production of related derivatives .
Properties
IUPAC Name |
5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF2N4O/c19-13-5-1-11(2-6-13)15-9-16(25-18(24-15)22-10-23-25)12-3-7-14(8-4-12)26-17(20)21/h1-8,10,15-17H,9H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJUYGJRLUZRPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=NC=NN2C1C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303094-41-9 | |
| Record name | 5-(4-CHLOROPHENYL)-7-[4-(DIFLUOROMETHOXY)PHENYL]-4,5,6,7-TETRAHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
5-(4-chlorophenyl)-7-[4-(difluoromethoxy)phenyl]-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its anti-inflammatory, antibacterial, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
- Molecular Formula : C18H12ClF2N4O
- Molecular Weight : 409.22 g/mol
- InChIKey : GPYWCRLJXLLZNX-UHFFFAOYSA-N
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of triazolo-pyrimidine derivatives. The compound exhibits significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. In vitro studies reported an IC50 value comparable to that of celecoxib, a standard anti-inflammatory drug.
2. Antibacterial Activity
The compound has shown moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. In a comparative study of synthesized derivatives:
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| This compound | 0.5 | 39.60 |
| Control (Ningnanmycin) | 0.5 | 54.51 |
| Other Compounds | 0.5 | Varies (25-42%) |
3. Anticancer Activity
Triazolo-pyrimidines are being investigated for their potential as anticancer agents. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation effectively. The structure-activity relationship (SAR) indicates that modifications to the triazole and pyrimidine rings can enhance anticancer properties.
Case Studies
In a notable study involving breast cancer cell lines MCF-7 and MDA-MB-231:
- Objective : To assess the cytotoxic effects of synthesized triazolo-pyrimidines.
- Findings : The compounds exhibited significant cytotoxicity when used alone and in combination with doxorubicin, suggesting a potential for synergistic effects in cancer therapy.
Comparison with Similar Compounds
Structural Modifications and Key Properties
The biological and chemical profiles of triazolopyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of the target compound with structurally similar derivatives:
Impact of Substituents on Bioactivity
- Chlorophenyl vs. Bromophenyl : Chlorine’s smaller size and higher electronegativity favor tighter binding to hydrophobic pockets in enzymes, whereas bromine’s bulk may reduce affinity but increase van der Waals interactions .
- Difluoromethoxy vs. Methoxy : The difluoromethoxy group resists oxidative metabolism (via CYP450 enzymes), improving half-life compared to methoxy analogs .
- Halogenated vs. Non-Halogenated Phenyl Groups: Chlorophenyl and fluorophenyl substituents enhance lipophilicity and binding to aromatic residues in targets (e.g., kinase ATP-binding sites), while methyl or methoxy groups prioritize solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
